

Application Notes: Quantification of Albumin Using Bromocresol Purple

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Compound of Interest		
Compound Name:	Bromocresol Purple	
Cat. No.:	B057273	Get Quote

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Introduction

Albumin is the most abundant plasma protein in humans, playing a crucial role in maintaining oncotic pressure and transporting a wide variety of endogenous and exogenous substances. Its quantification in biological samples is a vital diagnostic and research tool. The **Bromocresol Purple** (BCP) method is a widely used colorimetric assay for the specific determination of albumin concentration. This method offers advantages over the older Bromocresol Green (BCG) method, primarily due to its higher specificity for albumin, which minimizes interference from other plasma proteins.[1][2][3][4][5] This application note provides a detailed protocol for albumin quantification using BCP, along with the underlying principles and relevant quantitative data.

Principle of the Method

The BCP assay is based on the high-affinity binding of the sulfonephthalein dye, **bromocresol purple**, to albumin. In an acidic buffer, BCP exists predominantly in its protonated, yellow form. Upon binding to albumin, primarily through hydrophobic and electrostatic interactions, a conformational change in the dye molecule is induced, leading to the release of a proton and the formation of a stable, blue-green BCP-albumin complex. The intensity of the color of this complex, measured spectrophotometrically at a wavelength of approximately 600-610 nm, is directly proportional to the albumin concentration in the sample.



Advantages of the BCP Method

- High Specificity: BCP binds more specifically to albumin compared to BCG, which can crossreact with other serum proteins like globulins, leading to an overestimation of albumin levels, particularly in samples with low albumin concentrations.
- Rapid Reaction: The reaction between BCP and albumin is almost instantaneous, allowing for a short incubation time.
- Good Linearity: The assay demonstrates good linearity over a clinically relevant range of albumin concentrations.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the BCP albumin assay collated from various sources.

Parameter	Value	Source(s)
Wavelength of Maximum Absorbance (λmax)	590 - 630 nm (peak at ~610 nm)	
Incubation Time	5 minutes	_
Linear Range	Up to 60-70 g/L	_
Sample Type	Serum, Plasma, Urine	_
BCP Reagent pH	Typically acidic (e.g., pH 4.8 - 5.2)	
BCP Concentration (example)	150 μΜ	_
Interference	Minimal interference from hemoglobin and bilirubin at moderate levels.	

Experimental Protocols



Below are detailed protocols for performing the BCP albumin assay in both 96-well plate and cuvette formats.

Materials and Reagents

- Bromocresol Purple (BCP) Reagent: A solution containing BCP dye in an acidic buffer (e.g., succinate buffer). Commercial kits are readily available and recommended for consistency.
- Albumin Standard: A solution of known albumin concentration (e.g., 5 g/dL Bovine Serum Albumin - BSA).
- Sample: Serum, plasma, or other biological fluids.
- Spectrophotometer or microplate reader capable of measuring absorbance at 610 nm.
- 96-well clear bottom plates or cuvettes.
- Pipettes and pipette tips.
- · Ultrapure water for dilutions.

Preparation of Albumin Standards

Prepare a series of albumin standards by diluting the stock albumin standard with ultrapure water. A typical standard curve might range from 0.5 to 5 g/dL.

Protocol 1: 96-Well Plate Assay

- Sample Preparation: Dilute serum or plasma samples as needed with ultrapure water. A 2fold dilution is common.
- Assay Setup:
 - Add 20 μL of each standard, diluted sample, and a blank (ultrapure water) to separate wells of a 96-well plate.
 - Add 200 μL of the BCP Reagent to each well.



- Incubation: Gently tap the plate to mix and incubate for 5 minutes at room temperature.
- Measurement: Measure the absorbance at 610 nm using a microplate reader.
- Calculation: Subtract the absorbance of the blank from the absorbance of the standards and samples. Plot a standard curve of absorbance versus albumin concentration. Determine the albumin concentration of the samples from the standard curve.

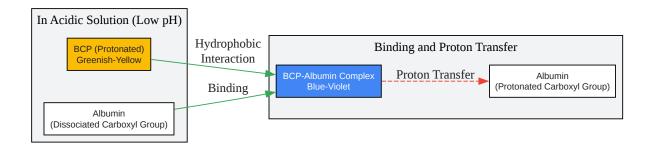
Protocol 2: Cuvette Assay

- Sample Preparation: Prepare standards and samples as described for the 96-well plate assay.
- Assay Setup:
 - Add 60 μL of each standard, sample, and a blank to separate test tubes.
 - Add 1.0 mL of the BCP Reagent to each tube.
- Incubation: Mix well and incubate for 5 minutes at room temperature.
- Measurement: Transfer the contents to a cuvette and measure the absorbance at 610 nm using a spectrophotometer.
- Calculation: Calculate the albumin concentration as described for the 96-well plate assay.

Visualizations

BCP-Albumin Binding and Color Change Mechanism



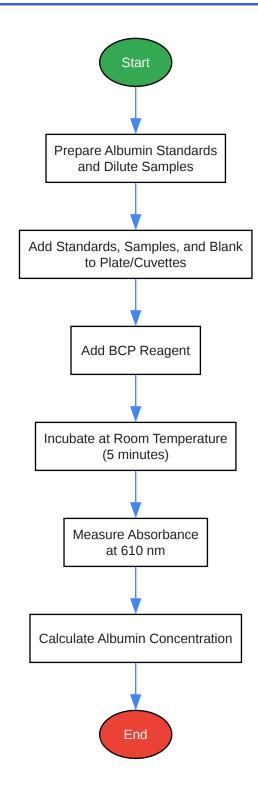


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Caption: BCP-Albumin interaction mechanism.

Experimental Workflow for Albumin Quantification





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Caption: BCP albumin quantification workflow.



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